molecular formula C7H8O3 B7809619 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 406947-35-1

3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B7809619
CAS No.: 406947-35-1
M. Wt: 140.14 g/mol
InChI Key: GGENYTTTZYHGSU-UHFFFAOYSA-N
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Description

Evolution of Bicyclo[1.1.1]pentane (BCP) Core Chemistry in Organic Synthesis

First synthesized in the 20th century, bicyclo[1.1.1]pentane was initially a chemical curiosity due to its highly strained cage structure. Comprising two bridgehead carbons connected by three two-carbon bridges, the molecule possesses significant ring strain. However, early investigations revealed its surprising stability. The evolution of synthetic methodologies, particularly those involving the ring-opening of [1.1.1]propellane, has made a wide array of BCP derivatives more accessible to the broader scientific community. This has catalyzed a surge in research focused on incorporating the BCP core into functional molecules.

Strategic Importance of Highly Strained Molecular Scaffolds in Modern Chemical Research

Highly strained molecules, like those containing the BCP core, are of strategic importance for several reasons. Their inherent strain energy can be harnessed to drive chemical reactions, enabling transformations that are not feasible with their unstrained counterparts. Furthermore, the rigid and well-defined three-dimensional geometry of these scaffolds provides a level of structural control that is highly sought after in fields like medicinal chemistry and materials science. The unique electronic properties arising from the strained bonds also offer opportunities for novel applications.

Role of Bicyclo[1.1.1]pentane Derivatives as Rigid Molecular Scaffolds

Bicyclo[1.1.1]pentane derivatives are increasingly utilized as rigid molecular scaffolds. Their cage-like structure provides a fixed and predictable orientation for appended functional groups, which is a critical feature in the design of molecules intended to interact with biological targets or to assemble into ordered materials. The distance between the two bridgehead carbons (C1 and C3) is significantly shorter than that in a para-substituted benzene (B151609) ring, a feature that has been exploited in its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or chemical properties to a chemical compound. The BCP core can replace aromatic rings, tert-butyl groups, and alkynes, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This "escape from flatland" by moving from two-dimensional aromatic systems to three-dimensional saturated scaffolds is a prominent strategy in modern drug discovery.

Contextualization of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic Acid within the BCP Landscape

Within the diverse family of BCP derivatives, this compound represents a bifunctional building block of significant potential. This molecule features two distinct and reactive functional groups—a carboxylic acid and a formyl (aldehyde) group—at the bridgehead positions of the rigid BCP core. This dual functionality opens up a wide range of possibilities for selective chemical modifications. The carboxylic acid can participate in amide bond formation, esterification, and other reactions typical of this functional group. Simultaneously, the aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and oxidation to a second carboxylic acid.

The synthesis of the methyl ester of this compound, methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, has been reported. chemicalbook.com This derivative serves as a precursor to the parent carboxylic acid. The presence of these two functional groups on a rigid, non-aromatic, and three-dimensional scaffold makes this compound a valuable tool for chemists seeking to create novel molecular architectures with precise control over the spatial arrangement of functional moieties. Its applications are anticipated in the synthesis of complex molecules for medicinal chemistry, where the BCP core can act as a non-classical bioisostere, and in materials science for the construction of novel polymers and functional materials.

Interactive Data Tables

Below are tables detailing the available data for this compound and its methyl ester derivative.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS Number 406947-35-1

| SMILES | O=CC12CC(C(=O)O)(C1)C2 |

Table 2: Properties of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

Property Value
IUPAC Name Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS Number 180464-92-0

| SMILES | COC(=O)C12CC(C1)(C2)C=O |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-6-1-7(2-6,3-6)5(9)10/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGENYTTTZYHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665424
Record name 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406947-35-1
Record name 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Electronic Considerations of the Bicyclo 1.1.1 Pentane Core

Strain Energy and Stability Profiles of the BCP System

The bicyclo[1.1.1]pentane system is characterized by a significant amount of ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. Despite this high strain, BCP derivatives are often remarkably stable.

The strain energy of the BCP cage is reported to be in the range of 65 to 68 kcal/mol. researchgate.netgoogle.com One source specifies the strain energy as 66.6 kcal/mol when compared to the straight-chain hydrocarbon pentane. acs.org This high strain content is a key feature of the BCP system, influencing its chemical behavior.

Despite the substantial strain energy, many bicyclo[1.1.1]pentane compounds exhibit surprising kinetic stability. For instance, some BCP derivatives are stable at temperatures as high as 250-300°C. google.com This stability can be attributed to the lack of viable decomposition pathways that would readily relieve the ring strain.

The introduction of substituents can modulate the stability of the BCP core. For example, the introduction of a trigonal center, such as in bicyclo[1.1.1]pentanone, does not increase the strain in the molecule as much as might be anticipated. This is because the increase in angle strain at the trigonal carbon is offset by a lessening of the repulsive interaction between the two bridgehead carbons (C1 and C3) due to an increase in their separation distance. proquest.com

A comparison of the thermodynamic acidity of 2-nitrobicyclo[1.1.1]pentane with its cycloalkane analogues provides further insight into its relative stability. It is found to be less acidic than the cyclobutane (B1203170), cyclopentane, and cyclohexane analogues, but more acidic than the cyclopropane analogue. proquest.com

Table 1: Comparative Strain Energies of Cyclic and Bicyclic Systems

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.5
Bicyclo[1.1.0]butane66.4
Bicyclo[1.1.1]pentane 65-68 researchgate.netgoogle.com
Bicyclo[2.1.0]pentane57.3
Bicyclo[2.2.1]heptane (Norbornane)17.0

Data compiled from various sources for comparative purposes.

Orbital Hybridization and Bond Characterization within the BCP Core

The bonding within the bicyclo[1.1.1]pentane core is unconventional due to its constrained geometry. The nature of the interaction between the two bridgehead carbons has been a subject of particular interest.

Early theories proposed an "inverted" bond between the bridgehead carbons, resulting from the overlap of the small lobes of sp³ hybrid orbitals. However, more recent bonding analyses challenge this concept. These studies suggest that the sigma interaction between the bridgehead carbons is essentially non-bonding or even slightly repulsive. researchgate.net

According to these modern analyses, the bonding between the bridgehead carbons is primarily due to pi-type molecular orbitals, also referred to as "banana" or "bridge" orbitals. researchgate.netresearchgate.net This results in a weak bonding interaction with an estimated energy of 15-20 kcal/mol, which exists despite a strong sigma-type repulsion. researchgate.netresearchgate.net

The hybridization of the carbon atoms in the BCP core deviates significantly from the standard sp³ hybridization. The bridgehead carbons, in particular, exhibit a higher degree of s-orbital character in their exocyclic bonds. In the case of a bridgehead amine on a BCP, the C-N bond has been shown to have increased s-character, with the bridgehead carbon approaching sp² hybridization. researchgate.net This increased s-character leads to higher electronegativity at the bridgehead position. nih.gov

Influence of Bridgehead and Bridge Substitution on BCP Electronic Structure

The electronic properties of the bicyclo[1.1.1]pentane scaffold are highly sensitive to the nature and position of substituents.

Bridgehead Substitution

Substituents at the bridgehead (C1 and C3) positions have a profound impact on the electronic structure of the BCP core. The electronic nature of the entire scaffold is highly dependent on these substituents. researchgate.net Both electron-donating and electron-withdrawing groups can be accommodated at the bridgehead positions, influencing the reactivity and properties of the molecule. For example, in the synthesis of bicyclo[1.1.1]pentylpyridinium salts, both electron-donating groups (methyl, methoxy) and electron-withdrawing groups (carboxyethyl, nitrile, trifluoromethyl) on the pyridine (B92270) ring are tolerated. acs.org

Computational studies have highlighted the importance of certain substituents in stabilizing reactive intermediates during the synthesis of BCPs. For instance, an aryl substituent is crucial for stabilizing a diradical intermediate, which is necessary for the productive formation of the bicyclo[1.1.1]pentane ring. acs.orgnih.gov

Bridge Substitution

Functionalization at the bridge (C2, C4, and C5) positions is less common than at the bridgehead positions. However, it offers a means to introduce further structural diversity. The electronic effects of substituents at the bridge positions are also significant.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the influence of substituents at the bridge positions. These studies can predict the relative stability of intermediates and explain the regioselectivity of reactions. For example, in a BCP bis-boronate, DFT calculations showed a thermodynamic preference for the formation of an anionic intermediate at the bridgehead (C3) position over the bridge (C2) position. nih.gov This is attributed to the higher s-orbital character and thus greater electronegativity of the bridgehead carbon. nih.gov Conversely, the same calculations indicated an energetic preference for the formation of a radical intermediate at the bridge (C2) position. nih.gov

Theoretical Frameworks for Reactivity in Highly Strained Polycyclic Systems

The reactivity of highly strained systems like bicyclo[1.1.1]pentane is a complex interplay of various factors. Theoretical models have been developed to rationalize and predict the chemical behavior of these molecules.

A key concept in understanding the reactivity of strained rings is strain-release-driven reactivity . The release of the inherent strain energy in the molecule provides a powerful thermodynamic driving force for reactions.

However, strain release alone is not always a sufficient predictor of reactivity. A more comprehensive model incorporates the concept of electronic delocalization . This framework proposes that enhanced electronic delocalization within the strained ring system can lead to lower energy transition states, thereby increasing reactivity. In some cases, delocalization can be the dominant factor governing the reactivity, even more so than strain release.

Computational methods, particularly DFT, are invaluable tools for studying the reactivity of BCPs. These calculations can be used to:

Determine the geometries and energies of reactants, intermediates, and products.

Model transition states to understand reaction barriers and mechanisms.

Analyze the electronic structure to elucidate the effects of substituents.

For example, computational analysis has been used to support the role of a triplet carbene intermediate in the synthesis of 2-substituted bicyclo[1.1.1]pentanes. acs.org Furthermore, as mentioned previously, DFT calculations have been instrumental in explaining the regioselectivity of reactions on substituted BCPs by comparing the stabilities of potential anionic and radical intermediates at different positions on the BCP core. nih.gov

Reactivity and Transformations of 3 Formylbicyclo 1.1.1 Pentane 1 Carboxylic Acid

Intrinsic Reactivity of the Bicyclo[1.1.1]pentane Core under Functional Group Influence

The chemical behavior of the BCP core is dominated by its significant ring strain and unique electronic structure. The presence of electron-withdrawing formyl and carboxylic acid groups at the bridgehead positions (C1 and C3) modulates this intrinsic reactivity.

Strain-Release Driven Reactivity Profiles

The BCP core possesses a substantial strain energy, estimated to be between 65 and 68 kcal/mol. libretexts.org This stored potential energy is a primary driver for the reactivity of the scaffold, often manifesting in reactions that lead to ring-opening and the formation of less-strained cyclobutane (B1203170) derivatives. While many synthetic routes to BCPs rely on the strain-release addition to the highly reactive precursor, [1.1.1]propellane, the BCP core itself can undergo such transformations under certain conditions. youtube.comresearchgate.netlibretexts.orgorganic-chemistry.org

For instance, reactions that generate instability at the bridge positions can trigger a facile ring-opening. A key example is the behavior of 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides, which, upon exposure to catalytic sodium methoxide, undergo rapid cycloreversion to form the corresponding cyclobutyl ketones. libretexts.org This transformation is driven by the release of ring strain in the transition state. Although 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid has its functional groups at the more stable bridgehead positions, this illustrates the inherent potential for strain-release pathways in the BCP framework. The electron-withdrawing nature of the formyl and carboxyl groups would be expected to influence the stability of any charged or radical intermediates formed during potential strain-releasing reactions.

Transannular Electronic Interactions and Their Implications

A defining feature of the BCP framework is the significant electronic interaction between the two bridgehead carbons (C1 and C3). This "through-space" or transannular interaction arises from the overlap of the rear lobes of the hybrid orbitals at these positions. libretexts.org This interaction has profound implications for the stability of reactive intermediates at the bridgehead positions.

During a reaction involving hydrogen abstraction from a bridgehead C-H bond, the resulting transition state develops partial positive charge. This charge can be effectively stabilized by the transannular orbital interaction. organic-chemistry.org However, the presence of electron-withdrawing groups, such as the carboxylic acid in this compound, significantly modifies this electronic landscape. These groups decrease the stabilization afforded to a bridgehead radical through the 1,3-transannular interaction. libretexts.orgorganic-chemistry.orgsemanticscholar.org This effect has been observed in direct chlorination reactions, where bicyclo[1.1.1]pentane-1-carboxylic acid undergoes selective dichlorination at a bridge position rather than the unsubstituted bridgehead, a reversal of the typical selectivity seen in the parent hydrocarbon. libretexts.orgsemanticscholar.org This diminished stabilization makes radical formation at the substituted bridgeheads less favorable, thereby directing reactivity elsewhere on the molecule.

Transformations Involving the Formyl Group

The formyl group of this compound is a versatile functional handle, amenable to a variety of classic carbonyl transformations. These reactions allow for the elaboration of the BCP scaffold into a diverse range of derivatives.

Selective Oxidation Reactions

The aldehyde functionality can be selectively oxidized to a carboxylic acid, yielding the symmetrical and synthetically valuable bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. While specific examples detailing the oxidation of this compound are not prevalent in readily available literature, the transformation is analogous to well-established procedures. For example, the related 1,3-diacetylbicyclo[1.1.1]pentane can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via the haloform reaction, which involves the oxidation of the methyl ketone groups. masterorganicchemistry.comnih.govresearchgate.net Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would be expected to effect this transformation cleanly, provided the reaction conditions are controlled to avoid degradation of the strained bicyclic core.

Selective Reduction Reactions

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) without affecting the carboxylic acid moiety, particularly if the latter is protected as an ester. The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) is standard for this type of transformation. masterorganicchemistry.com In the context of BCP chemistry, sodium borohydride has been successfully employed to reduce an activated carboxylic acid group to an alcohol, demonstrating its compatibility with the strained ring system. wikipedia.org The reduction of an ester, such as methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would selectively yield methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. researchgate.netias.ac.in This reaction provides a key intermediate for further functionalization.

Condensation and Related Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide. While examples involving this compound itself are scarce, the Wittig reaction has been reported on BCP derivatives to synthesize vinyl-BCPs. nih.gov The reaction of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the corresponding vinyl-substituted BCP derivative. organic-chemistry.orgsemanticscholar.orgnih.govlibretexts.orgdalalinstitute.compitt.educhemicalbook.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. organic-chemistry.orgwikipedia.orgbiomedres.usbiomedres.us The formyl group on the BCP core can participate in this reaction. For example, reacting methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate with a compound like diethyl malonate in the presence of a catalyst such as piperidine (B6355638) or L-proline would lead to the formation of an α,β-unsaturated product, further extending the carbon framework attached to the BCP core. organic-chemistry.orgbiomedres.us

Reductive Amination: This powerful method forms amines by reacting a carbonyl compound with an amine in the presence of a reducing agent. libretexts.orgyoutube.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The formyl group of the target molecule can first form an imine or iminium ion with a primary or secondary amine, which is then reduced in situ. A common and effective reducing agent for this one-pot procedure is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the starting aldehyde. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com This provides a direct route to various N-substituted 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivatives.

Nucleophilic and Electrophilic Addition Reactions to the Aldehyde

The aldehyde group at one bridgehead position is a key site for molecular elaboration through addition reactions. It undergoes typical transformations expected of an aldehyde, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. For instance, organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents can add to the aldehyde to form secondary alcohols. organic-chemistry.orgresearchgate.net Similarly, reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Another important transformation is the Wittig reaction , which converts the aldehyde into an alkene. masterorganicchemistry.com Reaction with a phosphonium ylide (Ph₃P=CHR) allows for the installation of a vinyl group at the bridgehead position. While the presence of the acidic carboxylic acid proton can potentially quench the ylide, the reaction can often be performed successfully, particularly with stabilized ylides or by first protecting the carboxylic acid group. stackexchange.com

Reductive Amination is a powerful method for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This sequence provides direct access to 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. This pathway has been demonstrated for the closely related tert-butyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, which undergoes reductive amination with hydroxylamine.

Electrophilic Addition (Oxidation): The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation converts the starting material into the symmetrical bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Table 1: Summary of Addition Reactions to the Aldehyde Group

Reaction Type Reagent(s) Product Functional Group
Nucleophilic Addition Grignard Reagents (RMgX) Secondary Alcohol
Reduction Sodium Borohydride (NaBH₄) Primary Alcohol
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) Alkene
Reductive Amination Amine (R₂NH), NaBH(OAc)₃ Tertiary/Secondary Amine
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety offers a complementary handle for functionalization, enabling the formation of a variety of derivatives such as esters, amides, and acid halides.

Esterification: The carboxylic acid can be converted to its corresponding ester under standard conditions. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. A highly efficient procedure for the selective mono-esterification of the parent bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves treatment with thionyl chloride (SOCl₂) in methanol, affording the monomethyl ester in high yield. acs.orgsemanticscholar.orgnih.gov This method is directly applicable to protecting the carboxylic acid group of the title compound or for synthesizing its ester derivatives.

Amidation: The formation of amides from the carboxylic acid group typically requires activation. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the reaction with primary or secondary amines. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide bond. The feasibility of forming a C-N bond from this position is demonstrated by the successful Curtius rearrangement of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, which proceeds through an acyl azide (B81097) intermediate. nih.govresearchgate.net

The removal of the carboxylic acid group, with or without replacement by another functional group, opens up further synthetic possibilities.

Decarboxylative Halogenation: The Hunsdiecker reaction provides a method for the conversion of carboxylic acids to organic halides with the loss of one carbon atom as carbon dioxide. acs.org The reaction typically involves treating the silver salt of the carboxylic acid with bromine. adichemistry.comwikipedia.org Modifications of this reaction, such as the Christol-Firth modification using mercuric oxide and bromine, have been successfully applied to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to yield the corresponding dibromide. adichemistry.com A photo-Hunsdiecker reaction has also been developed to generate iodo-bicyclo[1.1.1]pentanes under metal-free conditions from the corresponding carboxylic acids. researchgate.netresearchgate.net

Decarboxylative Fluorination: A related transformation allows for the introduction of a fluorine atom. Treatment of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with Selectfluor in the presence of a silver nitrate (B79036) catalyst results in decarboxylative fluorination, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. acs.orgsemanticscholar.orgnih.gov

Other Decarboxylative Couplings: The carboxylic acid can also be replaced with a carbon-based group. For example, by converting the carboxylic acid to an N-hydroxyphthalimide (NHP) ester, it can undergo thermal decarboxylative Negishi arylation, which installs an aryl group at the bridgehead position. nih.gov

For many transformations, it is advantageous to convert the carboxylic acid into a more reactive derivative. The most common of these is the acid halide . Treatment of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will produce the corresponding acid chloride, 3-formylbicyclo[1.1.1]pentane-1-carbonyl chloride. This highly electrophilic intermediate is not typically isolated but is used directly in subsequent reactions, such as the previously mentioned amidation or in Friedel-Crafts acylation reactions to form BCP-ketones.

Chemo- and Regioselective Functionalization of Bridge versus Bridgehead Positions

A significant challenge and area of interest in BCP chemistry is the selective functionalization of the methylene bridge C-H bonds versus the bridgehead C-H bonds. The bridgehead positions (C1, C3) are generally more reactive towards radical abstraction than the bridge positions (C2, C4, C5). However, the substituents at the bridgehead positions play a crucial role in directing this selectivity.

Electron-withdrawing groups, such as the carboxylic acid and aldehyde in the title compound, destabilize the formation of a radical at the adjacent bridgehead carbon. This electronic effect decreases the rate of hydrogen atom transfer (HAT) from the bridgehead position, thereby enhancing the relative reactivity of the bridge C-H bonds. This principle has been demonstrated in the direct chlorination of BCP derivatives. While unsubstituted BCPs show a preference for bridgehead chlorination, bicyclo[1.1.1]pentane-1-carboxylic acid undergoes selective dichlorination at the bridge (C2) position when treated with gaseous chlorine. researchgate.netnih.gov This suggests that under appropriate radical conditions, it would be possible to selectively functionalize the bridge position of this compound while leaving the two bridgehead functional groups untouched. This provides a powerful strategy for accessing previously hard-to-reach C2-substituted BCPs. princeton.educhemrxiv.org

Table 2: Factors Influencing Regioselectivity of BCP Functionalization

Position Relative C-H Bond Strength Activating/Deactivating Substituents Favored Reaction Type
Bridgehead (C1, C3) Weaker Electron-donating groups Radical Abstraction
Bridge (C2, C4, C5) Stronger Electron-withdrawing groups at bridgehead Radical Abstraction (when bridgehead is deactivated)

Multicomponent Reactions and Tandem Reaction Sequences

The bifunctional nature of this compound makes it an ideal substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.

Isocyanide-Based MCRs: The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similarly, the Ugi reaction is a four-component reaction that adds an amine to this mixture to produce an α-aminoacyl amide derivative. beilstein-journals.orgthieme-connect.denih.govnih.gov

This compound contains both the aldehyde and carboxylic acid components required for these reactions. This opens the possibility for either:

Intramolecular MCRs: In the presence of an isocyanide (and an amine for the Ugi reaction), the molecule could potentially undergo an intramolecular reaction to form a complex, bicyclic bridged structure.

Intermolecular MCRs: One of the functional groups could be selectively used while the other is protected or unreactive under the reaction conditions. For example, using the aldehyde component in a Passerini reaction with an external carboxylic acid and an isocyanide would yield a product where the BCP core is attached via an α-acyloxy amide linkage, leaving the BCP's own carboxylic acid available for further modification.

These MCRs offer a highly efficient route to build molecular complexity, incorporating the rigid BCP scaffold into peptide-like structures or other complex architectures in a single, atom-economical step.

Spectroscopic Characterization and Structural Analysis of 3 Formylbicyclo 1.1.1 Pentane 1 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationachemblock.combldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and it is particularly informative for the rigid BCP framework.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

The high symmetry (D₃h) of the parent bicyclo[1.1.1]pentane molecule results in a simple NMR spectrum. oregonstate.edu When substituted at the 1 and 3 positions, as in 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid, the symmetry is maintained, leading to highly characteristic NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-disubstituted BCP is typically simple, showing a single sharp singlet for the six equivalent bridge protons. These protons reside on the methylene (B1212753) carbons that form the "walls" of the cage structure. Their chemical shift is a key identifier for the BCP core. For the methyl ester derivative, methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, the bridge protons appear as a singlet. chemicalbook.com Protons of the functional groups, such as the aldehydic proton (CHO) and the carboxylic acid proton (COOH), will appear at their characteristic downfield chemical shifts.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, distinct signals are expected for the carbonyl carbons of the aldehyde and carboxylic acid, the two bridgehead carbons, and the three equivalent methylene bridge carbons. The chemical shifts of the bridgehead and bridge carbons are particularly indicative of the strained BCP system. rsc.org Data for the methyl ester derivative provides a close approximation for the expected shifts of the core carbons. chemicalbook.com

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Bridge Protons (-CH₂-)~2.4-2.6~52-55
Bridgehead Carbons (-C-)-~40-45
Formyl Proton (-CHO)~9.5-10.0-
Carboxylic Acid Proton (-COOH)~10.0-13.0-
Formyl Carbon (-CHO)-~200-206
Carboxylic Acid Carbon (-COOH)-~170-175
Note: Data are estimated based on typical values and data from closely related derivatives like methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate. chemicalbook.comchemicalbook.comuniv.kiev.ua

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignmentachemblock.com

While 1D NMR is often sufficient for the structural confirmation of simple 1,3-disubstituted BCPs, 2D NMR techniques are crucial for more complex derivatives or for unambiguously assigning signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, confirming the assignment of the methylene bridge signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) couplings between protons and carbons. This can be used to confirm the connectivity between the functional groups and the bridgehead carbons of the BCP core. For instance, correlations would be expected between the aldehydic proton and the bridgehead carbon to which the formyl group is attached. Such 2D NMR techniques have been instrumental in characterizing various BCP-containing macrocycles and complex derivatives. chemrxiv.orgnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identificationachemblock.combldpharm.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching bands are expected: one for the carboxylic acid (typically around 1700-1725 cm⁻¹) and one for the aldehyde (typically around 1720-1740 cm⁻¹). The C-H stretch of the aldehyde proton usually appears as a pair of weak bands between 2700-2900 cm⁻¹. The spectrum will also contain C-H and C-C stretching and bending vibrations associated with the BCP cage, as observed in studies of the parent bicyclo[1.1.1]pentane. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretches are also visible in Raman spectra. The highly symmetric and rigid BCP cage gives rise to characteristic Raman signals. Studies on the parent bicyclo[1.1.1]pentane have shown that the bridgehead C-H bond stretching produces an unusually intense Raman scattering signal, which can be a useful diagnostic feature. nih.gov

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
AldehydeC=O stretch1720-1740
AldehydeC-H stretch2700-2900 (2 bands)
BCP CoreC-H stretch~2850-3000
Note: Frequencies are typical values for the listed functional groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysisachemblock.combldpharm.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is routinely used to determine the precise molecular formula of BCP derivatives. nih.gov For this compound (C₇H₈O₃), HRMS would confirm the molecular weight of 140.0473 Da. achemblock.com

Fragmentation Analysis: In electron ionization (EI) MS, the molecule is fragmented in a predictable manner. For this compound, characteristic fragmentation patterns would involve the loss of neutral molecules or radicals associated with the functional groups. Key expected fragmentation pathways include:

Loss of the hydroxyl radical (•OH, M-17): A common fragmentation for carboxylic acids. libretexts.org

Loss of the formyl radical (•CHO, M-29): A characteristic cleavage for aldehydes.

Loss of the carboxyl group (•COOH, M-45): Another primary fragmentation pathway for carboxylic acids. youtube.com

Breakup of the BCP cage: The strained ring system can also fragment under energetic conditions, although cleavages adjacent to the functional groups are typically more dominant.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Molecular Structure Determinationachemblock.com

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is particularly valuable for BCP derivatives as it can precisely determine the bond lengths and angles of the highly strained cage. nih.gov X-ray analysis would confirm the rigid, inverted tetrahedral geometry at the bridgehead carbons and the relative orientation of the formyl and carboxylic acid substituents. Numerous studies on BCP derivatives have utilized X-ray crystallography to provide detailed structural proof and to understand the molecule's geometry. chemrxiv.orglboro.ac.uk This analysis is the gold standard for confirming the unique structural features of the bicyclo[1.1.1]pentane core.

Other Advanced Spectroscopic and Analytical Techniques

In addition to the primary methods, other techniques can be applied to study specific properties of BCP derivatives. For fluorinated analogues, Solid-State ¹⁹F NMR spectroscopy has been used to analyze conformation and structure. nih.gov Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine melting points and thermal stability, which is particularly relevant for these rigid, high-melting-point structures. lboro.ac.uk

Computational and Theoretical Studies on 3 Formylbicyclo 1.1.1 Pentane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid, offering insights into its stability, electronic distribution, and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate key electronic properties that govern its reactivity. By solving the Kohn-Sham equations, DFT provides information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical behavior; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Bicyclo[1.1.1]pentane Derivatives (Illustrative) Note: These are representative values for BCP derivatives; specific calculations for this compound are not publicly available.

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-7.0 to -9.0 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.5 to 1.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.5 to 10.5 eVRelates to chemical stability and reactivity.
Ionization Potential7.0 to 9.0 eVEnergy required to remove an electron.
Electron Affinity-0.5 to 1.5 eVEnergy released upon adding an electron.

The bicyclo[1.1.1]pentane (BCP) cage is characterized by significant ring strain, which is a key determinant of its chemical and physical properties. The strain energy for the parent BCP hydrocarbon is estimated to be high, in the range of 67.0–68.0 kcal/mol. uq.edu.au This strain primarily results from the distortion of bond angles from the ideal tetrahedral geometry.

Computational methods, such as DFT and ab initio calculations, are employed to determine the strain energy and standard enthalpy of formation for substituted BCPs like this compound. The introduction of substituents, particularly those with sp²-hybridized carbons like the formyl and carboxyl groups, can influence the cage's geometry and strain. Theoretical investigations on related systems have shown that introducing a trigonal center does not increase the strain as much as might be anticipated. This is partly because the distance between the bridgehead carbons (C1 and C3) can increase, lessening their repulsive interaction, which counteracts the increased angle strain at the substituent-bearing carbon. d-nb.info The standard enthalpy of formation for the parent bicyclo[1.1.1]pentane has been a subject of computational studies, providing a baseline for assessing the thermodynamic properties of its derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carbonyl groups in both the formyl and carboxylic acid functions, corresponding to lone pairs of electrons.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxylic acid group. The carbon atoms of the carbonyl groups would also exhibit a positive potential.

Neutral Regions (Green): The hydrocarbon cage of the BCP would represent a relatively neutral, non-polar region.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions, such as hydrogen bonding.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface for various transformations.

For example, in reactions involving the addition of nucleophiles to the formyl group or the deprotonation of the carboxylic acid, computational models can identify the lowest energy pathway. Studies on the formation of the BCP core itself, such as the radical addition to [1.1.1]propellane, have been extensively modeled. nih.gov These studies reveal that the formation of the bicyclo[1.1.1]pentyl radical is a key intermediate step. nih.gov Similarly, computational analysis of reactions at the functional groups of the target molecule, like reduction of the aldehyde or esterification of the acid, would provide detailed mechanistic insights, including activation energies and the structures of transition states.

Conformational Analysis and Dynamic Behavior of Functionalized BCPs

The bicyclo[1.1.1]pentane core is exceptionally rigid due to its strained, caged structure. This rigidity is a defining characteristic and is often exploited in medicinal chemistry and materials science. While the BCP cage itself has very limited conformational freedom, the substituents at the bridgehead positions can exhibit dynamic behavior.

For this compound, conformational analysis would focus on the rotation of the formyl (-CHO) and carboxylic acid (-COOH) groups around the C-C bonds connecting them to the bridgehead carbons. Computational methods can be used to perform a potential energy scan for the rotation of these groups to identify the most stable (lowest energy) conformations. It is likely that the orientation of these polar groups is influenced by intramolecular interactions, such as dipole-dipole interactions, and potentially weak intramolecular hydrogen bonding, which would stabilize certain rotational isomers over others.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm or interpret experimental data. For this compound, methods like DFT can be used to predict its NMR, IR, and other spectra.

NMR Spectroscopy: Calculating the magnetic shielding tensors of each nucleus allows for the prediction of ¹H and ¹³C NMR chemical shifts. d-nb.infonih.govsciforum.net This is particularly useful for assigning signals in complex molecules and for understanding how the electronic environment of each nucleus is affected by the molecular structure. High-level ab initio calculations on the parent bicyclo[1.1.1]pentane have shown good agreement with experimental NMR data. Experimental ¹H and ¹³C NMR data are available for the closely related methyl ester, methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate. chemicalbook.comchemicalbook.com

Vibrational (IR/Raman) Spectroscopy: The calculation of vibrational frequencies can predict the infrared and Raman spectra. nih.gov This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies correspond to the molecule's vibrational modes, such as the characteristic C=O stretching frequencies of the aldehyde and carboxylic acid groups, and the various C-H and C-C stretching and bending modes of the BCP cage. nih.gov These calculated spectra are invaluable for identifying functional groups and confirming the molecule's structure.

Applications and Future Research Directions in Bcp Chemistry

BCPs in Materials Science: Design of Molecular Rods and Supramolecular Linkers

The unique geometry of the bicyclo[1.1.1]pentane scaffold, characterized by a linear arrangement of its bridgehead carbons, makes it an ideal candidate for the construction of "molecular rods." nih.govlboro.ac.uk These rigid, nanometer-sized linkers are instrumental in materials science for creating well-defined, three-dimensional structures. lboro.ac.uknih.gov Their applications include the development of liquid crystals, molecular rotors, and metal-organic frameworks (MOFs). lboro.ac.uknih.gov

The BCP cage has been incorporated into rod-like molecules, often in conjunction with other rigid units like tolane or o-carborane, to study their properties within confined spaces, such as the channels of host nanocrystals. nih.govmuni.cznih.gov These studies are crucial for understanding energy transfer and molecular motion at the nanoscale, which is vital for designing advanced optical and electronic materials. nih.gov Furthermore, the BCP motif serves as a supramolecular linker, connecting different molecular components to form large, ordered assemblies. lboro.ac.uknih.gov The synthesis of BCP-based diphosphine ligands, for example, has led to the creation of straight-shaped gold complexes and europium-based coordination polymers, demonstrating their potential in catalysis and luminescent materials. researchgate.net

Utility as Advanced Building Blocks for Complex Molecular Architectures

In the pharmaceutical and agrochemical industries, there is a continuous effort to "escape from flatland" by increasing the three-dimensionality of bioactive molecules. nih.govacs.org This strategy often leads to improved physicochemical properties such as solubility and metabolic stability, while also enhancing potency and selectivity. nih.govnih.gov Bicyclo[1.1.1]pentanes have emerged as highly effective building blocks for this purpose, serving as non-aromatic, rigid bioisosteres for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govacs.orgchemrxiv.org

The replacement of a phenyl ring with a BCP core in a γ-secretase inhibitor, for instance, resulted in an analog with higher activity and better solubility. nih.gov This seminal work spurred a surge in the synthesis of BCP-containing drug candidates. acs.orgnih.govnih.gov The difunctional nature of compounds like 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid makes them particularly valuable, providing two points for diversification to build complex molecular architectures. cymitquimica.com The development of multicomponent reactions that provide single-step access to complex and diverse polysubstituted BCP products is a significant advancement over traditional stepwise approaches, accelerating the drug discovery process. chemrxiv.orgnih.gov

Emerging Synthetic Methodologies and Techniques in BCP Chemistry

The growing demand for BCPs has driven the development of innovative and scalable synthetic methods. Traditional batch syntheses often face challenges related to the handling of strained and energetic precursors like [1.1.1]propellane. Modern techniques in flow chemistry and photoredox catalysis are overcoming these hurdles.

Flow chemistry offers significant advantages for the synthesis of BCPs, including improved safety, scalability, and reproducibility. Continuous flow processes have been developed to generate [1.1.1]propellane on demand, immediately using it in subsequent reactions to form various BCP derivatives. rsc.org This approach mitigates the risks associated with storing the highly strained propellane.

Notably, a flow-based photochemical reaction between propellane and diacetyl has been scaled to produce kilograms of the BCP core within a day. nih.govnih.govacs.org This intermediate is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor for many medchem-relevant BCP building blocks. nih.govacs.org Similarly, a general and scalable reaction between alkyl iodides and propellane can be performed in flow, requiring only light, without the need for catalysts or initiators, to produce BCP iodides in kilogram quantities. nih.gov These advancements make essential BCP intermediates more accessible for research and industrial applications.

Visible light-induced photoredox catalysis has revolutionized the synthesis of BCPs by enabling the functionalization of carbon-carbon σ-bonds under mild conditions. ox.ac.ukacs.org This methodology typically involves the photoredox-catalyzed generation of organic radicals that readily add to the highly strained central C-C bond of [1.1.1]propellane. chemrxiv.orgox.ac.ukacs.org This strategy has a broad substrate scope, allowing for the introduction of (hetero)aryl, alkyl, and other functional groups at the BCP bridgeheads. ox.ac.ukacs.org

Recent advancements include cooperative catalysis systems, such as the combination of N-heterocyclic carbene (NHC) and iridium-based photoredox catalysis, to synthesize 1,3-disubstituted BCP ketones. researchgate.netrsc.org Furthermore, multicomponent reactions triggered by visible light, sometimes even without a dedicated photocatalyst, have been developed to directly synthesize complex BCPs from simple starting materials. chemrxiv.orgrsc.org These methods are characterized by high atom economy, excellent functional group tolerance, and operational simplicity, making them powerful tools for constructing diverse BCP libraries. researchgate.netrsc.org

Strategic Derivatization of this compound for Specialized Applications

The compound this compound is a bifunctional building block, offering two distinct and chemically orthogonal handles for derivatization. The aldehyde (formyl) group and the carboxylic acid group can be selectively transformed, allowing for the stepwise or simultaneous introduction of different functionalities. This dual reactivity is highly advantageous for creating complex molecules with tailored properties for specialized applications in medicine and materials science.

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives. Standard transformations include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields esters. The corresponding methyl ester, methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, is a known derivative. chemicalbook.com

Amidation: Coupling with amines using reagents like HATU or EDC produces amides, which are prevalent in pharmaceuticals.

Reduction: The carboxylic acid can be reduced to a primary alcohol (hydroxymethyl group), providing another site for functionalization.

Decarboxylation: Under certain conditions, the carboxylic acid can be removed, leading to a monosubstituted BCP.

The aldehyde group offers a different set of reactive pathways:

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding the symmetric bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Reduction: Reduction of the aldehyde, for example with sodium borohydride (B1222165), yields the corresponding hydroxymethyl derivative, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which is a common precursor for the formyl compound itself. chemicalbook.com

Reductive Amination: Reaction with an amine followed by reduction provides a route to secondary or tertiary amines.

Wittig Reaction and Olefination: The aldehyde can be converted into an alkene, allowing for chain extension and the introduction of various substituents.

Condensation Reactions: Aldol and similar condensation reactions can be used to form new carbon-carbon bonds.

The strategic, sequential modification of these two functional groups allows for the synthesis of heterobifunctional BCP linkers, which are valuable for applications such as targeted drug delivery (e.g., in antibody-drug conjugates) or for creating precisely defined supramolecular structures.

Table 1: Potential Derivatization Reactions of this compound This table is interactive. Click on the headers to sort.

Functional Group Reaction Type Product Functional Group Potential Application
Carboxylic Acid Esterification Ester Prodrugs, Material Monomers
Carboxylic Acid Amidation Amide Bioactive Molecules, Polymers
Carboxylic Acid Reduction Alcohol Linker Synthesis
Aldehyde Oxidation Carboxylic Acid Symmetrical Building Blocks
Aldehyde Reduction Alcohol Linker Synthesis
Aldehyde Reductive Amination Amine Bioactive Molecules
Aldehyde Wittig Reaction Alkene Molecular Scaffolding
Both Sequential Modification Heterobifunctional Bioconjugation, PROTACs

Future Research Perspectives and Exploration of Uncharted Reactivity Space

While the chemistry of BCP bridgehead functionalization is well-established, several exciting avenues for future research remain. A significant emerging area is the functionalization of the three secondary bridge positions of the BCP core. nih.gov Developing methodologies to selectively substitute these C-H bonds would provide novel vectors for substituent placement, opening up new chemical space for drug discovery and materials science that is currently inaccessible. nih.gov

Further advancements are anticipated in the development of more efficient and versatile multicomponent reactions. chemrxiv.orgnih.gov Designing single-step processes that can assemble complex, highly substituted BCPs from simple and readily available precursors will continue to be a major focus. The exploration of stereocontrolled syntheses to create chiral BCPs is another critical frontier, as stereochemistry plays a pivotal role in biological activity. researchgate.net

For this compound and its derivatives, future work will likely involve their incorporation into functional systems. This includes their use as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), as building blocks for novel polymers with unique thermal and mechanical properties, and as scaffolds for creating intricate three-dimensional structures for host-guest chemistry. The full potential of the BCP scaffold is still being uncovered, and continued exploration of its reactivity will undoubtedly lead to new discoveries and applications. acs.org

Q & A

Q. What synthetic routes are available for preparing 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via photoredox-catalyzed decarboxylative coupling or Pd-mediated cross-coupling. For example, irradiation of 3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid with indole in the presence of Cu/Ir catalysts yields N-substituted derivatives . Optimization involves controlling catalyst loading (e.g., 1.1 equiv Ni/Ir dual catalyst) and solvent choice (e.g., tert-butanol for azide reactions) . Purity is ensured via flash chromatography (e.g., PE/EA = 5:1) .

Q. How is this compound purified and characterized?

Post-synthesis purification employs silica gel chromatography (PE/EA gradients) . Characterization relies on 1H^1H NMR (CDCl3_3, δ 7.86–7.72 for aromatic protons) and mass spectrometry. Challenges arise when commercial suppliers omit analytical data , necessitating in-house validation via techniques like UPLC-TOF for reaction monitoring .

Q. What are the key structural features influencing its reactivity?

The bicyclo[1.1.1]pentane (BCP) scaffold imposes rigidity, limiting conformational flexibility. Substituents at bridgehead carbons (e.g., formyl or methoxycarbonyl groups) direct reactivity in cross-couplings or peptide ligation . Computational studies show substituent electronegativity modulates acidity (ΔpKa ≈ 4.56) .

Advanced Research Questions

Q. How do bridgehead substituents affect catalytic coupling efficiency in BCP derivatives?

Electron-withdrawing groups (e.g., formyl) enhance electrophilicity at bridgehead carbons, improving Suzuki-Miyaura coupling yields. However, BCP-Bpin derivatives require Ni/Ir dual catalysis due to steric hindrance, achieving ~60% yield for porphyrin-BCP arrays . Contrastingly, BF3_3K salts enable metallaphotoredox couplings with heteroarenes .

Q. What computational methods predict the physicochemical properties of BCP derivatives?

MP2/6-311++G** calculations correlate substituent bond dipoles with acidity. For example, 3-Cl-BCP-1-carboxylic acid is 6.2 kcal/mol more acidic than the parent compound due to field effects . Kirkwood-Westheimer models with ε = 1 (effective dielectric constant) accurately predict gas-phase acidities .

Q. How is this compound utilized in bioisostere design for peptide therapeutics?

The BCP core mimics rigid aromatic systems (e.g., γ-aminobutyric acid). Derivatives like 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid are incorporated into cyclic peptides via solid-phase synthesis, enhancing metabolic stability . Coupling with N-hydroxysuccinimide esters (HATU/DMAP) achieves 90% yield for amide bond formation .

Methodological Considerations

Q. How are conflicting reactivity data resolved for BCP derivatives in cross-coupling reactions?

Discrepancies in Suzuki coupling outcomes (e.g., BCP-Bpin vs. BCP-BF3_3K reactivity) are addressed by tailoring catalysts (Ni vs. Pd) and reaction media. Systematic screening of photoredox conditions (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) optimizes decarboxylative couplings .

Q. What strategies mitigate challenges in scaling BCP-based syntheses?

Scalable routes use [1.1.1]propellane as a precursor, achieving 70% yield for diacetyl-BCP via UV irradiation . Tert-butyl esters (e.g., Boc-protected amines) enhance solubility during HPLC purification (0.1% FA conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.